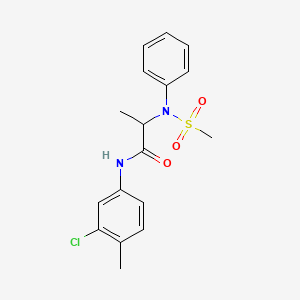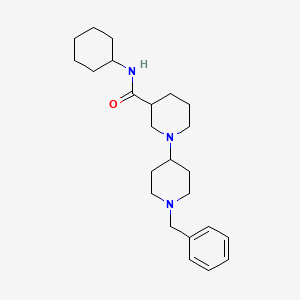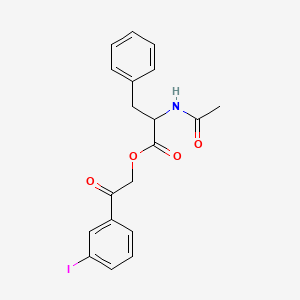
N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
説明
N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as SMAP-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. SMAP-2 is a peptide-based compound that has been synthesized using advanced techniques and has shown promising results in various studies.
作用機序
The mechanism of action of N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide involves its ability to bind to specific enzymes and inhibit their activity. This compound is a competitive inhibitor of enzymes that play a critical role in various cellular processes. By inhibiting these enzymes, this compound can disrupt the normal functioning of cells and induce cell death. Additionally, this compound has been shown to regulate the activity of certain ion channels, which can affect neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, and regulation of neuronal activity. This compound has also been shown to have anti-inflammatory properties and can modulate the immune response. Additionally, this compound has been shown to have neuroprotective effects and can protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is its ability to inhibit enzyme activity, making it a useful tool for studying various cellular processes. Additionally, this compound has been shown to have multiple applications in drug discovery, cancer research, and neuroscience. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, including the development of more efficient synthesis methods, the identification of new applications, and the investigation of its potential toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. This compound also has potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Therefore, future studies should focus on exploring these potential applications and developing new therapeutic strategies based on this compound.
科学的研究の応用
N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has shown significant potential in various scientific research applications, including drug discovery, cancer research, and neuroscience. This compound has been studied extensively for its ability to inhibit the activity of certain enzymes, making it a promising candidate for drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound has been studied for its potential role in regulating neuronal activity and synaptic plasticity.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-12-9-10-14(11-16(12)18)19-17(21)13(2)20(24(3,22)23)15-7-5-4-6-8-15/h4-11,13H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUGSWFMPXXJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(butyrylamino)-N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]benzamide](/img/structure/B3981294.png)

![N-allyl-4-(5-cyano-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinecarbothioamide](/img/structure/B3981304.png)
![N-[3-(acetylamino)phenyl]-2-{2-nitro-4-[(trifluoromethyl)thio]phenoxy}acetamide](/img/structure/B3981315.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3981319.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B3981324.png)
![N-{2-[4-(2-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B3981329.png)




![3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3981384.png)
![(4-fluoro-3-methoxybenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B3981392.png)
